molecular formula C24H32O8S B1673831 (2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane CAS No. 113787-28-3

(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane

Cat. No.: B1673831
CAS No.: 113787-28-3
M. Wt: 480.6 g/mol
InChI Key: NZWPFJNQOZFEDT-ROUUACIJSA-N
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Description

It is primarily recognized for its role as an antagonist of the platelet-activating factor receptor . This compound has been extensively studied for its potential therapeutic applications, particularly in the context of inflammation and cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L659989 involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the oxolane ring: This is achieved through a cyclization reaction involving appropriate diol and aldehyde precursors.

    Substitution reactions: Introduction of the methoxy, methylsulfonyl, and propoxy groups on the aromatic rings is carried out using standard substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of L659989 would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L659989 undergoes several types of chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Products include corresponding carboxylic acids or aldehydes.

    Reduction: Products include sulfides or thiols.

    Substitution: Products include halogenated or nitrated derivatives of L659989.

Scientific Research Applications

L659989 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study receptor-ligand interactions and to develop new synthetic methodologies.

    Biology: Employed in studies investigating the role of platelet-activating factor in cellular processes.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory and cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    WEB 2086: Another platelet-activating factor receptor antagonist with a similar mechanism of action.

    BN 52021: A ginkgolide derivative that also antagonizes the platelet-activating factor receptor.

Uniqueness

L659989 is unique due to its specific chemical structure, which confers high selectivity and potency as a platelet-activating factor receptor antagonist. Its distinct substitution pattern on the aromatic rings and the presence of the oxolane ring differentiate it from other similar compounds .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWPFJNQOZFEDT-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)C)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433028
Record name L-659989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113787-28-3
Record name L-659989
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane
Reactant of Route 2
Reactant of Route 2
(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane
Reactant of Route 3
(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane
Reactant of Route 4
(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane
Reactant of Route 5
Reactant of Route 5
(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane
Reactant of Route 6
(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane

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